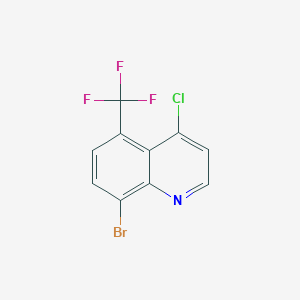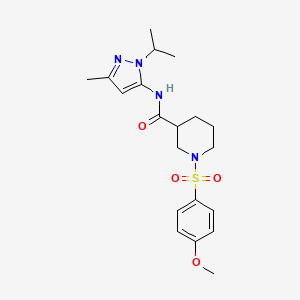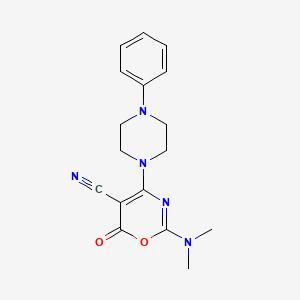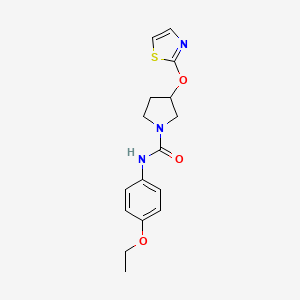
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Novel sulfonamide derivatives, including thiazole, pyridone, and oxazole compounds, have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in combating microbial infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019; E. Darwish et al., 2014).
Antitumor and Pharmacological Evaluation
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Studies on thieno[2,3-d]pyrimidine antifolates indicate potent dual inhibition of human thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents (A. Gangjee et al., 2008).
Anticonvulsant Agents : S-acetamide derivatives of thiopyrimidine have been synthesized and evaluated as potential anticonvulsant agents, indicating moderate activity in a pentylenetetrazole-induced seizure model in rats (H. Severina et al., 2020).
Chemoselective Acetylation for Antimalarial Synthesis
- Chemoselective Monoacetylation : N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was efficiently produced through chemoselective monoacetylation using immobilized lipase, demonstrating a kinetically controlled synthesis that could be beneficial for pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).
Glutaminase Inhibitors for Cancer Therapy
- BPTES Analogs as Glutaminase Inhibitors : Analogues of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) were synthesized and evaluated as kidney-type glutaminase inhibitors. This research highlights the role of glutaminase inhibition in cancer therapy, with certain analogues showing potent activity and improved solubility compared to BPTES (K. Shukla et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 3-bromophenylamine with 2-chloroacetyl chloride to form N-(3-bromophenyl)-2-chloroacetamide. This intermediate is then reacted with 5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "3-bromophenylamine", "2-chloroacetyl chloride", "5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 3-bromophenylamine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-bromophenyl)-2-chloroacetamide.", "Step 2: N-(3-bromophenyl)-2-chloroacetamide is then reacted with 5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate to form the final product N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
CAS RN |
1223930-59-3 |
Product Name |
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |
Molecular Formula |
C20H18BrN3O4S2 |
Molecular Weight |
508.41 |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-2-13-6-8-16(9-7-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-5-3-4-14(21)10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
IQWBJFHRUDHCDG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2767500.png)


![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile](/img/structure/B2767506.png)
![(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767507.png)






methanol](/img/structure/B2767522.png)